2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid
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Overview
Description
2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid is an organic compound that belongs to the class of sulfonylamino acids It features a thiophene ring substituted with a tert-butyl group and a sulfonylamino group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane and sulfur sources.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride derivative under basic conditions.
Amination: The sulfonylated thiophene is reacted with an amine to form the sulfonylamino group.
Acetylation: Finally, the sulfonylamino thiophene is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Various alkyl or aryl-substituted thiophenes.
Scientific Research Applications
2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its fluorescent properties and used as an optical brightener.
2-(5-Tert-butylthiophen-2-yl)acetic acid: Similar structure but lacks the sulfonylamino group.
Uniqueness
2-[(5-Tert-butylthiophen-2-yl)sulfonylamino]acetic acid is unique due to the presence of both the sulfonylamino and acetic acid groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(5-tert-butylthiophen-2-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-10(2,3)7-4-5-9(16-7)17(14,15)11-6-8(12)13/h4-5,11H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXBODZICOQHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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